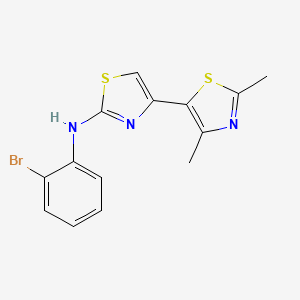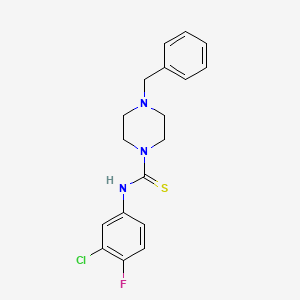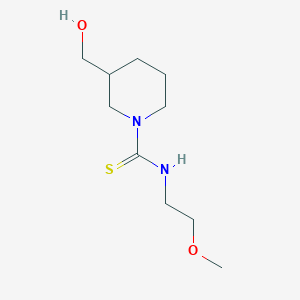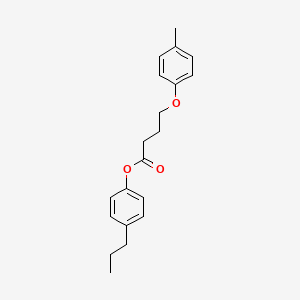
N-(2-bromophenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine
説明
N-(2-bromophenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine, commonly known as BPT, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the field of medicine. BPT is a member of the thiazole family of compounds, which are known for their diverse biological activities.
科学的研究の応用
BPT has been shown to have potential applications in the field of medicine. It has been studied for its anti-cancer properties, with promising results in vitro and in vivo. BPT has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit the migration and invasion of cancer cells, which are important factors in the metastasis of cancer.
作用機序
The mechanism of action of BPT is not fully understood, but it is thought to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and is frequently dysregulated in cancer cells. BPT has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
BPT has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-oxidant effects. BPT has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of BPT is that it is relatively easy to synthesize, and can be obtained in moderate yields. It is also relatively stable under normal laboratory conditions. However, one limitation of BPT is that it is not very soluble in water, which can make it difficult to work with in some experiments. It is also relatively expensive compared to other compounds that have similar biological activities.
将来の方向性
There are a number of future directions for research on BPT. One area of interest is the development of analogues of BPT that have improved solubility and bioavailability. Another area of interest is the investigation of BPT's potential as a treatment for neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of BPT, and to identify other biological pathways that may be affected by this compound.
Conclusion
In conclusion, BPT is a heterocyclic compound that has potential applications in the field of medicine. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, and may be useful in the treatment of a variety of diseases. While there are some limitations to working with BPT in the laboratory, there are also a number of future directions for research that could lead to the development of new and improved therapies.
特性
IUPAC Name |
N-(2-bromophenyl)-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3S2/c1-8-13(20-9(2)16-8)12-7-19-14(18-12)17-11-6-4-3-5-10(11)15/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNVRLXKEUKUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B4135887.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B4135897.png)
![(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine](/img/structure/B4135899.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(2-methylphenoxy)butanamide](/img/structure/B4135907.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4135909.png)

![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B4135924.png)
![4-{2-[(2-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4135932.png)

![N-[2-(cyclopentyloxy)benzyl]-2-phenylethanamine hydrochloride](/img/structure/B4135941.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B4135950.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4135958.png)
